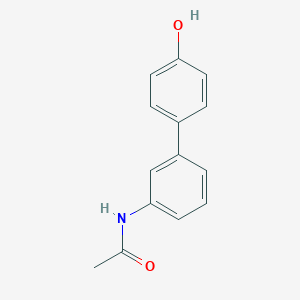

N-(2-aminoethyl)-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)-2-nitroaniline, also known as 2-Amino-2-nitroethanamine, is an organic compound composed of nitrogen, hydrogen, oxygen, and carbon atoms. It is a white crystalline solid that is soluble in water and other organic solvents. It is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

Food Contact Materials

N-(2-aminoethyl)-2-nitroaniline: has been evaluated for its safety as a co-monomer in the manufacturing of can coatings that come into direct contact with food . The European Food Safety Authority (EFSA) concluded that its use does not raise safety concerns if migration into food is below 0.05 mg/kg. However, the formation of oligomers during manufacturing, which may migrate into food, requires further investigation to assess their potential genotoxicity or other toxic endpoints.

Peptide Nucleic Acid (PNA) Synthesis

This compound plays a role in the synthesis of chiral Peptide Nucleic Acids (PNAs), which are synthetic mimics of nucleic acids. PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases, making them useful in biological and medical applications, such as antisense and antigene therapies .

Polymer Chemistry

N-(2-aminoethyl)-2-nitroaniline: is utilized in the synthesis of aminomethyl polystyrene resin, which is used in solid-phase peptide synthesis . This application is crucial for the development of peptides and proteins for pharmaceutical and biotechnological applications.

Hydration Inhibition in Clay Minerals

The compound is used in molecular simulations to study the adsorption of hydration inhibitors on montmorillonite, a clay mineral. This research is significant for the development of clay-swelling inhibitors, which are essential in preventing wellbore instability and reservoir damage in the oil and gas industry .

Analytical Chemistry

As part of Griess reagents, N1-(2-Nitrophenyl)ethane-1,2-diamine finds application in the quantitative analysis of nitrates, nitrites, and sulfonamides in blood. The Griess test is a well-established method for detecting these compounds in various biological and environmental samples .

Chemical Synthesis

This compound is available for research needs and is used in the synthesis of various organic molecules. It serves as a building block in organic chemistry, contributing to the development of new compounds with potential applications in materials science, pharmaceuticals, and more .

Mechanism of Action

Mode of Action

It is known that the compound’s interaction with its targets can lead to various biochemical changes . The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that the compound can interact with various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body

Result of Action

It is known that the compound can cause various changes at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of N-(2-aminoethyl)-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s action

properties

IUPAC Name |

N'-(2-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-3-1-2-4-8(7)11(12)13/h1-4,10H,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLYTBWYAUNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the corrosion inhibition properties of N1-(2-Nitrophenyl)ethane-1,2-diamine on mild steel in acidic environments?

A1: Research indicates that N1-(2-Nitrophenyl)ethane-1,2-diamine acts as a potent corrosion inhibitor for mild steel in hydrochloric acid solutions []. The inhibition efficiency (IE) increases with higher concentrations of the compound, reaching 96.18% at a 10-3M concentration at 298K []. This protective effect is attributed to the compound's adsorption onto the mild steel surface, forming a barrier against corrosive agents [].

Q2: How does the molecular structure of N1-(2-Nitrophenyl)ethane-1,2-diamine relate to its function as a potential nitric oxide donor?

A2: While N1-(2-Nitrophenyl)ethane-1,2-diamine itself is not a nitric oxide donor, it serves as a precursor to molecules capable of releasing nitric oxide []. This compound can be chemically modified to incorporate nitroso (-NO) groups, which are known to release nitric oxide under specific conditions []. This modification is demonstrated in the synthesis of N1,N4-bis(2-nitrophenyl)-N1,N4-dinitrosobutane-1,4-diamine, where two nitroso groups are introduced []. The presence and position of these nitroso groups are crucial for the compound's nitric oxide-releasing capabilities [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.